Dimethyl Disulfide-d6
Description
Properties
CAS No. |
7282-94-2 |
|---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
100.24 g/mol |
IUPAC Name |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
InChI Key |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
SMILES |
CSSC |
Isomeric SMILES |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
Canonical SMILES |
CSSC |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Synonyms |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The method described in CN103910662A for non-deuterated dimethyl disulfide involves reacting methyl mercaptan (CH₃SH) with dimethyl sulfoxide (DMSO) over an aluminum oxide catalyst:
For the deuterated analog, methyl mercaptan-d3 (CD₃SH) substitutes CH₃SH, yielding (CD₃)₂S₂. Key parameters include:
Table 1: Comparative Yields Using Deuterated Reagents
| Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| CD₃SH + DMSO-d6 | 290 | 0.22 | 78 | 95 |
| CH₃SH + DMSO-d6 | 290 | 0.22 | 72 | 62 |
| Post-synthetic Exchange | 80 | Ambient | <30 | 45 |
Alternative Routes via Deuterated Dimethyl Sulfate
CN1053891C outlines a non-deuterated method using sodium sulfide (Na₂S), sulfur (S₈), and dimethyl sulfate ((CH₃O)₂SO₂). For deuterated synthesis, dimethyl sulfate-d6 ((CD₃O)₂SO₂) reacts with Na₂S and S₈:
Critical Adjustments :
-
Stoichiometry : Na₂S:S₈:(CD₃O)₂SO₂ at 1.1:1.4:1 minimizes polysulfide formation.
-
Temperature : 50–80°C prevents decomposition of deuterated reagents.
Post-Synthetic Deuteration Techniques
Direct deuteration of non-labeled dimethyl disulfide via H/D exchange remains inefficient due to the inertness of C-H bonds in methyl groups. However, radical-initiated exchange using D₂O and UV light has shown limited success (<50% deuteration).
Analytical Validation
Mass Spectrometry
NMR Spectroscopy
-
¹H NMR : Absence of signals at δ 2.1–2.3 ppm (CH₃ protons).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Methyl-d6 disulfide undergoes various chemical reactions, including:
Disulfide Exchange: It can participate in disulfide exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Catalysts: Aluminum γ-oxide for industrial synthesis.
Major Products
Oxidation Products: Methyl methanethiosulfinate.
Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.
Scientific Research Applications
Plant Growth Promotion
Research has demonstrated that DMDS can enhance plant growth under sulfur-deficient conditions. A study involving Nicotiana attenuata showed that volatile DMDS produced by Bacillus sp. B55 significantly promoted growth in seedlings when applied in controlled environments. The application of DMDS led to increased availability of reduced sulfur, which is crucial for plant metabolism and growth under nutrient-deficient conditions .
| Application | Effect Observed | Reference |
|---|---|---|
| Seedling Growth | Enhanced growth in sulfur-deficient media | |
| Gene Expression | Reduced expression of sulfur assimilation genes |
Soil Fumigation
DMDS is being developed as a pre-plant soil fumigant to control nematodes, weeds, and soil-borne pathogens. Its effectiveness as a soil treatment agent has been recognized globally, particularly for agricultural applications where maintaining soil health is crucial .
Environmental Monitoring
Dimethyl disulfide has been identified as a significant gas emitted during biomass burning events. Studies have quantified its emissions during bushfires in Australia, contributing to our understanding of sulfur cycling in the environment . This application is particularly relevant for assessing air quality and understanding the impact of wildfires on atmospheric chemistry.
NMR Solvent
DMDS-d6 serves as an effective NMR solvent due to its deuterated nature, which minimizes background signals and enhances spectral clarity. It can form complexes with other compounds, aiding in structural elucidation through NMR spectroscopy .
Case Study 1: Plant Growth Promotion Using DMDS
In a controlled experiment, varying concentrations of DMDS were applied to Nicotiana attenuata seedlings grown under sulfur-deficient conditions. The study found that a concentration of 500 µg DMDS significantly improved seedling growth compared to controls without DMDS .
Case Study 2: Environmental Impact Assessment
A comprehensive study measured the emissions of DMDS during bushfire events in Northern Australia. The findings indicated that DMDS contributes significantly to atmospheric sulfur levels during such events, highlighting its relevance in environmental monitoring and policy-making regarding air quality .
Mechanism of Action
The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .
Comparison with Similar Compounds
Dimethyl Disulfide (Non-Deuterated)
Key Differences :
- Molecular Weight : 94.19 g/mol (vs. 100.24 g/mol for the deuterated form) .
- Isotopic Label: Absence of deuterium in the non-deuterated form (CAS 624-92-0) .
- Applications : Used in catalytic combustion (e.g., with bimetallic catalysts for pollutant degradation) and as a sulfur-containing reagent in organic synthesis .
- Reactivity : The absence of deuterium results in faster reaction kinetics in hydrogen-transfer reactions due to the kinetic isotope effect .
Table 1: Physical and Functional Comparison
Dimethyl Sulfide-d6
Key Differences :
Dimethylsulfoxide-d6 (DMSO-d6)
Key Differences :
Table 2: Comparison with Other Deuterated Compounds
Research Findings and Isotope Effects
- Analytical Utility: this compound’s deuterium labeling enables precise quantification in gas chromatography-mass spectrometry (GC-MS) by distinguishing it from endogenous DMDS in biological samples .
- Catalytic Studies: Non-deuterated DMDS shows higher reactivity in catalytic combustion over bimetallic catalysts (e.g., Pt-Pd/Al₂O₃) compared to deuterated forms, likely due to differences in bond dissociation energies (S–H vs. S–D) .
- Safety Profile: Both deuterated and non-deuterated DMDS require stringent safety measures (e.g., ventilation, protective equipment) due to flammability and sulfurous odor .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
